molecular formula C16H10N2 B1580581 Dibenzo[f,h]quinoxaline CAS No. 217-68-5

Dibenzo[f,h]quinoxaline

Cat. No.: B1580581
CAS No.: 217-68-5
M. Wt: 230.26 g/mol
InChI Key: KBBSSGXNXGXONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzo[f,h]quinoxaline:

Mechanism of Action

Target of Action

Dibenzo[f,h]quinoxaline is primarily used in the preparation of near-infrared luminescent metal azatriphenylene complexes . These complexes often involve metals such as Ytterbium (Yb), Neodymium (Nd), and Erbium (Er) . Therefore, the primary targets of this compound are these metal ions.

Mode of Action

The interaction of this compound with its targets involves the formation of luminescent metal complexes . These complexes are formed due to the ability of this compound to donate electrons to the metal ions, forming a stable complex. This interaction results in the emission of near-infrared light, which is a key characteristic of these complexes .

Biochemical Pathways

It is known that the compound plays a crucial role in the formation of luminescent metal complexes, which can be used in various applications, including organic electronics and luminescent materials .

Pharmacokinetics

Given its use in the preparation of luminescent metal complexes, it can be inferred that the compound has good stability and can interact effectively with metal ions .

Result of Action

The primary result of this compound’s action is the formation of luminescent metal complexes . These complexes emit near-infrared light, making them useful in various applications, including organic electronics and luminescent materials .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of metal ions is crucial for the formation of luminescent complexes

Biochemical Analysis

Biochemical Properties

Dibenzo[f,h]quinoxaline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of near-infrared luminescent metal complexes with ytterbium, neodymium, and erbium . These interactions are primarily based on the compound’s ability to form stable complexes with metal ions, which can then participate in various biochemical processes.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its derivatives have been shown to exhibit photophysical properties that can be utilized in organic electronics, impacting cellular activities at the molecular level .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s ability to form stable complexes with metal ions allows it to influence gene expression and other cellular processes by altering the activity of specific enzymes and proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound derivatives maintain their photophysical properties over extended periods, making them suitable for long-term applications in organic electronics .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic processes. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic activities .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. The compound’s ability to form stable complexes with metal ions also plays a role in its metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s ability to form stable complexes with metal ions also impacts its transport and distribution .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. The compound’s ability to form stable complexes with metal ions also plays a role in its subcellular localization .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Condensation Reaction: One of the primary methods for synthesizing dibenzo[f,h]quinoxaline involves the condensation of ortho-phenylenediamine with dicarbonyl compounds.

    Intramolecular Cyclization: Another method involves the intramolecular cyclization of aryl-substituted oxadiazolo[3,4-b]pyrazines.

Industrial Production Methods: Industrial production of this compound often employs the condensation reaction due to its simplicity and efficiency. The process involves heating the reactants in the presence of an acid catalyst, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Dibenzo[f,h]quinoxaline can undergo oxidation reactions, often resulting in the formation of quinoxaline N-oxides.

    Reduction: Reduction of this compound can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: This compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where substituents are introduced into the benzene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted this compound derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: Dibenzo[f,h]quinoxaline is used as a building block in the synthesis of more complex organic molecules. Its unique electronic properties make it valuable in the development of organic semiconductors and light-emitting diodes .

Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as antimicrobial and anticancer agents. Their ability to interact with biological targets makes them promising candidates for drug development .

Industry: This compound is used in the production of organic solar cells and other electronic devices due to its excellent charge transport properties .

Comparison with Similar Compounds

  • Pthalazine
  • Quinazoline
  • Cinnoline

Comparison: Dibenzo[f,h]quinoxaline is unique due to its specific electronic properties and structural configuration. Compared to pthalazine, quinazoline, and cinnoline, this compound has a more extended π-conjugated system, which enhances its electronic properties and makes it more suitable for applications in organic electronics .

Properties

IUPAC Name

phenanthro[9,10-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2/c1-3-7-13-11(5-1)12-6-2-4-8-14(12)16-15(13)17-9-10-18-16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBSSGXNXGXONI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC=CN=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176085
Record name Dibenzo(f,h)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217-68-5
Record name Dibenzo(f,h)quinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000217685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo[f,h]quinoxaline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74769
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibenzo(f,h)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzo(f,h)quinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIBENZO(F,H)QUINOXALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EKI8XZ525W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenzo[f,h]quinoxaline
Reactant of Route 2
Reactant of Route 2
Dibenzo[f,h]quinoxaline
Reactant of Route 3
Reactant of Route 3
Dibenzo[f,h]quinoxaline
Reactant of Route 4
Dibenzo[f,h]quinoxaline
Reactant of Route 5
Reactant of Route 5
Dibenzo[f,h]quinoxaline
Reactant of Route 6
Dibenzo[f,h]quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.